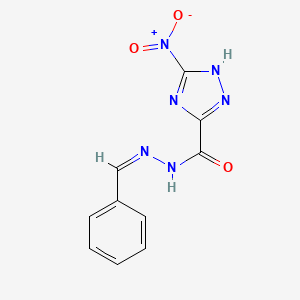![molecular formula C14H13N3O2S B6079230 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile](/img/structure/B6079230.png)
2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile, also known as PTK787/ZK 222584, is a small molecule inhibitor of receptor tyrosine kinases. It has been extensively studied for its potential use in cancer treatment and angiogenesis inhibition. In
Mécanisme D'action
2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 inhibits the activity of receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which ultimately leads to the inhibition of angiogenesis.
Biochemical and Physiological Effects:
2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 has been shown to have potent anti-angiogenic effects in vitro and in vivo. It has been shown to inhibit the growth of tumor cells and to reduce the formation of new blood vessels. Additionally, 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 is its specificity for receptor tyrosine kinases involved in angiogenesis. This makes it a valuable tool for studying the role of these receptors in angiogenesis and cancer. However, one limitation of 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 is its relatively low potency compared to other receptor tyrosine kinase inhibitors.
Orientations Futures
There are several potential future directions for research on 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584. One area of interest is the development of more potent and selective inhibitors of receptor tyrosine kinases involved in angiogenesis. Additionally, there is interest in exploring the potential use of 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 in combination with other anti-cancer agents. Finally, there is a need for further research on the long-term effects of 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 on angiogenesis and cancer progression.
Méthodes De Synthèse
The synthesis of 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 involves several steps, including the reaction of 4-hydroxy-6-methyl-2-pyrimidinethiol with ethylene oxide to form 2-(2-hydroxyethoxy)-4-hydroxy-6-methylpyrimidine. This compound is then reacted with 2-chloro-5-nitrobenzonitrile to produce 2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584.
Applications De Recherche Scientifique
2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}benzonitrile/ZK 222584 has been extensively studied for its potential use in cancer treatment and angiogenesis inhibition. It has been shown to inhibit the activity of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). These receptors play a crucial role in angiogenesis, the process by which new blood vessels are formed.
Propriétés
IUPAC Name |
2-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-8-13(18)17-14(16-10)20-7-6-19-12-5-3-2-4-11(12)9-15/h2-5,8H,6-7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQRJWIOGNLVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCOC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorophenyl)-2-ethyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6079167.png)
![5-(5-bromo-2-hydroxybenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6079172.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6079176.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6079178.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea](/img/structure/B6079185.png)
![1-[5-(4-methylphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6079202.png)
![2-(3-methyl-4-nitrophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6079204.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine](/img/structure/B6079212.png)
![3-({2-[2-(3-methylphenoxy)propanoyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6079216.png)
![methyl 2-({N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6079218.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6079225.png)
![2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B6079229.png)